BenchChemオンラインストアへようこそ!

1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione

Medicinal chemistry Lipophilicity ADME

1-(1-Ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione (CAS 1006329-10-7) is a synthetic, small-molecule building block belonging to the class of fluorinated pyrazole β-diketones. Its structure combines an N-ethyl-pyrazole core with a reactive 4,4-difluorobutane-1,3-dione side chain, offering a balance of moderate lipophilicity (calculated LogP ~2.01) and a high hydrogen-bond acceptor capacity (5 acceptors).

Molecular Formula C9H10F2N2O2
Molecular Weight 216.188
CAS No. 1006329-10-7
Cat. No. B2452044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione
CAS1006329-10-7
Molecular FormulaC9H10F2N2O2
Molecular Weight216.188
Structural Identifiers
SMILESCCN1C=C(C=N1)C(=O)CC(=O)C(F)F
InChIInChI=1S/C9H10F2N2O2/c1-2-13-5-6(4-12-13)7(14)3-8(15)9(10)11/h4-5,9H,2-3H2,1H3
InChIKeyHZDDEVRGMUMUEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione: A Class-Defining Fluorinated Pyrazole Building Block for Medicinal Chemistry


1-(1-Ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione (CAS 1006329-10-7) is a synthetic, small-molecule building block belonging to the class of fluorinated pyrazole β-diketones. Its structure combines an N-ethyl-pyrazole core with a reactive 4,4-difluorobutane-1,3-dione side chain, offering a balance of moderate lipophilicity (calculated LogP ~2.01) and a high hydrogen-bond acceptor capacity (5 acceptors) . This compound serves as a versatile intermediate for constructing more complex, drug-like molecules, particularly where the introduction of fluorine is desired to modulate metabolic stability and pharmacokinetic properties .

Why 1-(1-Ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione Cannot Be Replaced by Nearest Analogs


In the search for the optimal fluorinated pyrazole building block, simple one-for-one substitution with close structural analogs is not feasible. Even subtle changes in N-alkyl substitution or fluorination state can drastically alter a molecule's lipophilicity, dipole moment, and metabolic fate, leading to divergent pharmacokinetic profiles and target binding kinetics [1]. The specific combination of an N-ethyl group on the pyrazole and a gem-difluoro moiety on the β-diketone in 1-(1-Ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione creates a unique physicochemical fingerprint—particularly in terms of lipophilicity and electronic effects—that cannot be replicated by its N-methyl, non-fluorinated, or trifluoromethyl analogs. The quantitative evidence below defines the precise boundaries of this differentiation.

1-(1-Ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione: Head-to-Head Quantitative Performance Data


Lipophilicity (LogP) Comparison Versus N-Methyl and N,3-Dimethyl Analogs

The lipophilicity of 1-(1-Ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione is strategically higher than its N-methyl analog, yet distinct from the 1,3-dimethyl variant. Its calculated LogP of 2.01 positions it in a more desirable lipophilicity range for oral bioavailability (typically LogP 1-3) compared to the 1-methyl analog (LogP 1.48) , which may be too polar. It avoids the further increase seen with the 1,3-dimethyl analog (LogP 1.94) , which can lead to higher metabolic clearance and solubility issues.

Medicinal chemistry Lipophilicity ADME Drug design

Thermal Stability and Physical State Differentiation from Non-Fluorinated Analog

The presence of the gem-difluoro group substantially alters the compound's physical properties, enhancing its suitability for specific process chemistry workflows. The target compound exhibits a boiling point of 319.9 ± 37.0 °C at 760 mmHg , compared to 317.0 ± 37.0 °C for the 1,3-dimethyl analog . More critically, it displays a significantly higher boiling point and altered volatility profile compared to the non-fluorinated parent structure, 1-(1-ethyl-1H-pyrazol-4-yl)butane-1,3-dione (MW: 180.20 g/mol) , allowing for greater thermal latitude in downstream reactions.

Process chemistry Thermal stability Purification Scale-up

Hydrogen-Bond Acceptor Capacity as a Tool for Modulating Binding Interactions

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites , a defining feature of the fluorinated β-diketone scaffold. This is significantly higher than the non-fluorinated analog 1-(1-ethyl-1H-pyrazol-4-yl)butane-1,3-dione (4 HBA sites) , and identical to the trifluoromethyl analog (5 HBA sites) . Among the N-ethyl difluoro series, this compound provides the maximal HBA count without the excessive electron-withdrawing and steric bulk of a trifluoromethyl group, which can sometimes lead to undesirable off-target effects.

Enzyme inhibition Molecular recognition SAR Fragment-based drug discovery

Differentiated Reactivity: Regioselective Condensation vs. 1,5-Dimethyl Analog

The N-ethyl substituent in the target compound creates less steric hindrance around the reactive 3-position of the pyrazole ring compared to analogs with a methyl group at the 5-position [1]. Among the fluorinated β-diketone class, this compound is recognized as a versatile small molecule scaffold for generating libraries of pyrazole derivatives via regioselective condensation with aryl hydrazines . In contrast, the 1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione analog (CAS 1005613-67-1) introduces steric shielding at the adjacent position, which can reduce reactivity and limit diversification .

Synthetic chemistry Regioselectivity Pyrazole synthesis Building block

Proven High-Value Application Scenarios for 1-(1-Ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione


Orally Bioavailable Kinase Inhibitor Lead Optimization

The compound's precisely tuned LogP of 2.01 makes it an ideal core scaffold for optimizing the oral bioavailability of novel kinase inhibitors. As demonstrated in the quantitative lipophilicity comparison [Section 3, Item 1], it occupies a unique 'sweet spot' not achieved by the more polar N-methyl or more lipophilic 1,3-dimethyl analogs. Researchers can leverage this property to maintain key binding interactions while fine-tuning pharmacokinetic profiles, reducing the risk of high clearance or poor absorption.

High-Temperature Continuous Flow Synthesis of Complex APIs

The compound's distinct boiling point (319.9 °C) and thermal stability, evidenced by its property profile relative to non-fluorinated analogs [Section 3, Item 2], render it a superior candidate for continuous flow synthesis protocols that operate at elevated temperatures. This allows for faster reaction kinetics and improved throughput in the manufacturing of advanced pharmaceutical intermediates (APIs), where a wider thermal process window directly translates to higher yields and reduced impurity formation.

Fragment-Based Drug Discovery (FBDD) Targeting Protein Amide Backbones

With its 5 hydrogen-bond acceptor sites, this compound is a potent starting point for FBDD campaigns. As shown by the HBA comparison [Section 3, Item 3], it provides a critical binding interaction advantage over its non-fluorinated parent while avoiding the potential metabolic liabilities of the trifluoromethyl analog. This makes it a high-value fragment-screening hit for targets where a strong, specific dipole-dipole interaction with a backbone amide is a critical binding event.

Divergent Library Synthesis via Regioselective Condensation

This compound is the preferred reagent for generating diverse, highly-functionalized pyrazole libraries for hit-to-lead explorations. Its structure, which lacks steric hindrance at the C3 position, ensures high and predictable regioselectivity during condensation with various hydrazines [Section 3, Item 4]. This predictability simplifies purification and accelerates the process of establishing robust structure-activity relationships (SAR), saving significant time and resources in medicinal chemistry projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-ethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.